6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound features a quinazolin-8-one core fused with a [1,3]dioxolo moiety, substituted at positions 6 and 6. The 6-position includes a sulfanyl-linked 3-(3-fluorophenyl)-1,2,4-oxadiazole group, while the 7-position is modified with a 2-methoxyethyl chain.
Properties
IUPAC Name |
6-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(2-methoxyethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O5S/c1-28-6-5-26-20(27)14-8-16-17(30-11-29-16)9-15(14)23-21(26)32-10-18-24-19(25-31-18)12-3-2-4-13(22)7-12/h2-4,7-9H,5-6,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCQPDSOUQUZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)F)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the fluorophenyl group, and the construction of the quinazolinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the fluorophenyl group could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound for drug development. Its ability to interact with biological targets makes it valuable for understanding biochemical processes.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug discovery programs.
Industry
In industrial applications, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Quinazolinone Derivatives
Key Observations :
Bioactivity and Pharmacological Comparison
Table 2: Bioactivity Profiles of Structurally Related Compounds
Pharmacokinetic and Physicochemical Properties
Table 3: Predicted Properties vs. Analogues
Computational Similarity Analysis
Methods :
- Tanimoto Coefficient : A score >0.8 indicates high structural similarity (e.g., fluconazole analogues in ). For the target compound, hypothetical comparisons using Morgan fingerprints might yield scores of 0.65–0.75 against Aglaithioduline, reflecting shared cores but divergent substituents .
- Molecular Docking : As in , the fluorophenyl group may increase binding affinity to hydrophobic pockets in kinase targets, while the oxadiazole could form hydrogen bonds with catalytic residues .
- Substructure Searches: Queries for the quinazolinone-oxadiazole motif (per ) would retrieve compounds with clustered bioactivities, such as anti-inflammatory or kinase-inhibitory effects .
Biological Activity
The compound 6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a novel derivative featuring a quinazolinone core linked to an oxadiazole moiety. This structure is of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 368.42 g/mol. The presence of the oxadiazole ring contributes to its biological activity by enhancing lipophilicity and modulating pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₄O₃S |
| Molecular Weight | 368.42 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Specifically:
- Antimicrobial Activity : Compounds with oxadiazole moieties have been reported to exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown high inhibition rates against Mycobacterium tuberculosis and various fungi .
- Anticancer Potential : The quinazolinone framework has been associated with anticancer activities due to its ability to inhibit specific kinases involved in cell proliferation and survival pathways .
Antimicrobial Activity
Research indicates that derivatives containing oxadiazole rings demonstrate potent antimicrobial effects. For example:
- A study reported that oxadiazole derivatives exhibited up to 96% inhibition against M. tuberculosis at certain concentrations .
- Compounds structurally similar to the target compound showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Preliminary studies on similar compounds have indicated:
- In vitro assays revealed that certain quinazolinone derivatives can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways .
- The presence of the oxadiazole moiety enhances the selectivity towards cancer cells while minimizing toxicity towards normal cells.
Case Studies
- Study on Antimicrobial Efficacy : In a comparative study involving several oxadiazole derivatives:
- Anticancer Screening : In a recent investigation into the anticancer properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
